High-Affinity Binding to Human Histamine H3 Receptor (H3R)
The target compound demonstrates sub-nanomolar affinity for the human histamine H3 receptor (H3R). In a BRET assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, (3-Chlorophenyl)(pyridin-3-yl)methanone exhibited a dissociation constant (Kd) of 1.35 nM [1]. This level of affinity positions it as a potent tool compound for H3R modulation studies.
| Evidence Dimension | Binding Affinity (Kd) to Human H3R |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | Class of high-affinity H3R antagonists (typically sub-100 nM) |
| Quantified Difference | Sub-nanomolar affinity |
| Conditions | BRET assay; human recombinant NLuc/GPCR-fused H3R in HEK293T cells; 30 min incubation |
Why This Matters
This quantifiable affinity validates its selection as a high-confidence probe for investigating H3R-mediated neurotransmission, histamine signaling, and related disorders.
- [1] BindingDB. (n.d.). BDBM50538677 CHEMBL4635634: Affinity Data for (3-Chlorophenyl)(pyridin-3-yl)methanone. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
